3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE
Overview
Description
3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrobenzamide core, a sulfonyl group, and a piperidine ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE typically involves multi-step organic reactionsThe final step often involves the incorporation of the piperidine ring via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonyl and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various sulfonyl or piperidine-substituted compounds .
Scientific Research Applications
3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrobenzamide core can interact with enzymes and receptors, while the sulfonyl and piperidine groups can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making the compound a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE
- 2-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE
- N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE
Uniqueness
3-METHYL-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-2-NITROBENZAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 3-position of the benzamide core can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-10-12-22(13-11-14)29(27,28)17-8-6-16(7-9-17)21-20(24)18-5-3-4-15(2)19(18)23(25)26/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBJJYGSGJDGFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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